L-Serine O-sulfate
Overview
Description
L-Serine O-sulfate is a member of a group of amino acids collectively called gliotoxins . It is a substrate for the high affinity sodium-dependent glutamate transporters . It is a non-proteinogenic L -α-amino acid that is the O -sulfo derivative of L -serine .
Synthesis Analysis
The purified His-hSR showed high elimination and racemization activities on L-serine . The mechanism of high-yielding chiral syntheses catalyzed by wild-type and mutant forms of aspartate aminotransferase has been studied .Molecular Structure Analysis
L-Serine O-sulfate has a molecular structure represented by the formula C3H7NO6S . It is a chloride-selective transmembrane channel .Chemical Reactions Analysis
L-serine O-sulfate undergoes C–O cleavage during enzyme-catalyzed degradations . C–O cleavage of substrate also occurs under the agency of alkali and pyridoxal phosphate .Physical And Chemical Properties Analysis
L-Serine O-sulfate has a molecular weight of 223.25 . It is a potassium salt with the linear formula C3H6NO6SK .Scientific Research Applications
Inhibition of D-Serine Synthesis
L-Serine O-sulfate is identified as a potent inhibitor of d-serine synthesis. Research by Panizzutti et al. (2001) demonstrated that L-serine O-sulfate inhibits the synthesis of d-serine in primary astrocyte cultures. This inhibition provides a strategy to selectively decrease NMDA receptor coactivation, which could be beneficial in conditions where overstimulation of NMDA receptors plays a pathological role (Panizzutti, Miranda, Ribeiro, Engelender, & Wolosker, 2001).
Regulation of Sulfate Assimilation
Neuenschwander et al. (1991) investigated the role of O-acetyl-l-serine, including compounds like L-serine O-sulfate, in the regulation of sulfate assimilation in plants. Their study showed that O-acetyl-l-serine significantly influences sulfate assimilation in light and darkness, suggesting its importance in plant metabolism and possibly in modulating environmental responses (Neuenschwander, Suter, & Brunold, 1991).
Role in Serine O-sulfation
Paciotti et al. (2015) conducted research on the O-sulfation of L-serine, providing insights into the structure and stability of the ions derived from this process. Their study aids in understanding the lability of the sulfation of amino acids, which is important in analytical proteomics (Paciotti, Coletti, Re, Scuderi, Chiavarino, Fornarini, & Crestoni, 2015).
Biosynthesis of Cysteine
Kredich's study (2008) on the biosynthesis of cysteine sheds light on the role of L-serine and its derivatives in sulfur assimilation. This research highlights the significance of these compounds in the synthesis of essential amino acids and their regulatory functions in bacterial metabolism (Kredich, 2008).
Inactivation of GABA Aminotransferase
Silverman and Olson (1996) explored how L-Serine O-sulfate inactivates γ-aminobutyric acid aminotransferase (GABA-AT). This process involves an enamine rearrangement, revealing the chemical interactions and mechanisms that L-serine O-sulfate engages in within neurochemical pathways (Silverman & Olson, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-sulfooxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGUGJDVUUGLK-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211652 | |
Record name | Serine O-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Serine O-sulfate | |
CAS RN |
626-69-7 | |
Record name | O-Sulfo-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serine O-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-serine O-sulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03497 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Serine O-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFOSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K4VO7FNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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